molecular formula C18H13ClN2O2S B2507506 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 868377-11-1

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No.: B2507506
CAS No.: 868377-11-1
M. Wt: 356.82
InChI Key: ZMLRSXHEABHGSU-ZZEZOPTASA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced via a nucleophilic substitution reaction using a suitable propargyl halide.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzothiazole derivative with an appropriate aldehyde or ketone.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide

Uniqueness

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-3-11-21-16-14(19)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(23-2)10-8-12/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLRSXHEABHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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